1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-Fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with various functional groups, making it a subject of interest for researchers in the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 2-fluorobenzyl, 5,6-dimethyl, and 2-phenylethyl groups through various chemical reactions. Common reagents used in these reactions include fluorinating agents, alkylating agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include halogenating agents, nucleophiles, and catalysts, with reaction conditions often involving controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-(2-Fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties, such as high stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Thienopyrimidine Derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities.
Fluorinated Pyridines: These compounds contain fluorine atoms and pyridine rings, similar to the fluorobenzyl group in the target compound.
Pyrido[2,3-d]pyrimidines: These compounds have a fused pyridine-pyrimidine structure and are studied for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
689757-24-2 |
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Molecular Formula |
C23H21FN2O2S |
Molecular Weight |
408.49 |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-8-4-3-5-9-17)23(28)26(22)14-18-10-6-7-11-19(18)24/h3-11H,12-14H2,1-2H3 |
InChI Key |
QDCPVOPAZAGDRH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3F)CCC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
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